2-Aminopyrimidine: A Comprehensive Technical Guide on its Chemical Properties and Structure
2-Aminopyrimidine: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopyrimidine (B69317) is a pivotal heterocyclic compound that has garnered significant attention across various scientific disciplines, particularly in medicinal chemistry and materials science.[1] Characterized by a pyrimidine (B1678525) ring substituted with an amino group at the second position, this molecule serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Its structural similarity to the purine (B94841) and pyrimidine bases found in nucleic acids allows it to interact with numerous biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Several commercially successful drugs, such as the anticancer agents imatinib (B729) and palbociclib, feature the 2-aminopyrimidine core, underscoring its therapeutic significance.[3][4][5] This technical guide provides an in-depth exploration of the chemical properties and structural features of 2-aminopyrimidine, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Chemical Properties
The fundamental chemical and physical properties of 2-aminopyrimidine are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Reference(s) |
| IUPAC Name | pyrimidin-2-amine | [2] |
| CAS Number | 109-12-6 | [2][6] |
| Molecular Formula | C₄H₅N₃ | [2][7] |
| Molecular Weight | 95.11 g/mol | [2][7] |
| Appearance | White to light yellow crystalline solid/powder | [2][8] |
| Melting Point | 122-126 °C | [8] |
| Boiling Point | 212 °C | [2] |
| Density | 1.1290 g/cm³ | [2] |
| Solubility | Moderately soluble in water. Soluble in polar organic solvents like methanol (B129727) and ethanol (B145695). | [2][9] |
Structural Features and Spectroscopic Analysis
The structure of 2-aminopyrimidine is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with an amino group attached to the carbon at position 2.[1] This arrangement confers unique electronic and hydrogen-bonding capabilities to the molecule.
Tautomerism
A key structural feature of 2-aminopyrimidine is its existence in tautomeric forms, primarily the amine-imine tautomerism. The equilibrium between the 2-amino form and the 2-imino form is a subject of interest. However, spectroscopic and computational studies have confirmed that the 2-amino tautomer is the most stable and predominant form .[10] This stability is crucial for its biological interactions and chemical reactivity.
Spectroscopic Data
The spectroscopic signature of 2-aminopyrimidine is vital for its identification and characterization.
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR | Signals for the amino protons are typically observed in the range of 5.1-5.3 ppm. Aromatic protons on the pyrimidine ring also show characteristic shifts. | [11][12] |
| IR Spectroscopy | Characteristic peaks include N-H stretching vibrations around 3400-3500 cm⁻¹ and NH₂ stretching vibrations (asymmetric and symmetric) in the 3100-3300 cm⁻¹ region. | [13][14] |
| UV-Vis Spectroscopy | An absorption maximum around 297 nm, attributed to an n–π* transition, is observed. This can be influenced by solvent and substitution. | [14] |
Chemical Reactivity and Synthesis
2-Aminopyrimidine exhibits versatile reactivity, making it a valuable synthon in organic chemistry. The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for a variety of chemical transformations.
Reactivity
-
Coordination Chemistry : 2-Aminopyrimidine can act as a ligand, coordinating with metal ions through both its endocyclic (ring) and exocyclic (amino) nitrogen atoms. This property is utilized in the synthesis of various metal complexes.[6]
-
Nucleophilic Substitution : The amino group can act as a nucleophile. Furthermore, the pyrimidine ring can be activated for nucleophilic substitution, particularly when substituted with leaving groups.
-
Precursor for Fused Heterocycles : It serves as a starting material for the synthesis of fused heterocyclic systems like imidazopyrimidines and triazolopyrimidines.[3][4]
-
Reaction with Aldehydes : 2-Aminopyrimidine reacts with certain aldehydes, such as nitrobenzaldehyde derivatives, to form stable hemiaminals.[15]
Synthesis Protocols
Several synthetic routes to 2-aminopyrimidine and its derivatives have been established. Below are summaries of common experimental protocols.
Protocol 1: Condensation of β-Dicarbonyl Compounds with Guanidine (B92328)
This is a classical and widely used method for the synthesis of the 2-aminopyrimidine core.
-
Materials : A β-dicarbonyl compound (e.g., chalcone, acetylacetone), guanidine hydrochloride or carbonate, and a base (e.g., NaOH, KOH, or sodium carbonate).[16][17]
-
Procedure :
-
Dissolve the β-dicarbonyl compound and guanidine salt in a suitable solvent like ethanol or DMF.[16]
-
Add a catalytic amount of the base to the mixture.[16]
-
Reflux the reaction mixture for 3 to 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[16]
-
Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the product.[16]
-
Filter the solid, wash it with cold water, and recrystallize from a suitable solvent to obtain the pure 2-aminopyrimidine derivative.[16]
-
Protocol 2: Nucleophilic Substitution on 2-Amino-4,6-dichloropyrimidine
This method is particularly useful for synthesizing diversely substituted 2-aminopyrimidine derivatives.
-
Materials : 2-Amino-4,6-dichloropyrimidine, a substituted amine, and a base like triethylamine.[3][5]
-
Procedure :
-
Finely grind and mix 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine.[5][16]
-
Heat the mixture under solvent-free conditions at 80-90 °C for 3 to 6 hours.[5][16]
-
After completion, add distilled water to the reaction mixture to precipitate the product.[5][16]
-
Filter the precipitate, wash with water, and crystallize from ethanol.[3][5]
-
Biological Activity and Signaling Pathways
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of 2-aminopyrimidine have demonstrated a plethora of biological activities.[1][3][4]
Wnt Signaling Pathway Inhibition
A significant finding in recent years has been the identification of 2-aminopyrimidine derivatives as potent and specific inhibitors of the canonical Wnt signaling pathway.[18] Dysregulation of this pathway is implicated in various diseases, including cancer.[18] The identified small molecules inhibit the pathway with minimal cellular toxicity, making them promising leads for the development of novel therapeutics.[18]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Properties of 2-Aminopyrimidine_Chemicalbook [chemicalbook.com]
- 7. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 9. 2-Aminopyrimidine 109-12-6 | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]
- 13. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chalcogen.ro [chalcogen.ro]
- 15. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
